molecular formula C7H18N+ B179257 n,n-Diethyl-n-methylethanaminium CAS No. 302-57-8

n,n-Diethyl-n-methylethanaminium

Cat. No.: B179257
CAS No.: 302-57-8
M. Wt: 116.22 g/mol
InChI Key: SEACXNRNJAXIBM-UHFFFAOYSA-N
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Description

“n,n-Diethyl-n-methylethanaminium” is a chemical compound. It is also known as this compound tetrafluoroborate . It has a molecular formula of CHBFNO and an average mass of 233.055 Da .


Synthesis Analysis

The synthesis of this compound involves the methylation of tertiary amines such as urotropine, triethylamine, pyridine, 2-methylpyridine, 4-acetylpyridine, and isonicotinamide, up to quaternary ammonium compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CHNO, an average mass of 131.216 Da, and a monoisotopic mass of 131.131012 Da .

Scientific Research Applications

1. Complexation Studies

  • Title: Coexistence of Two 1:1 Complexes of Oxyphenonium Bromide and α-Cyclodextrin
  • Summary: Research by Funasaki et al. (2003) explored the complexation of oxyphenonium bromide, a derivative of N,N-Diethyl-N-methylethanaminium, with α-cyclodextrin. They used proton NMR spectroscopy, molecular mechanics, and molecular surface-area calculations to study this interaction, revealing the coexistence of two 1:1 complexes, providing insights into molecular interactions and complexation behavior. Funasaki et al. (2003)
  • Title: Synthesis and Anti-microbial Activity of Hydroxylammonium Ionic Liquids
  • Summary: Hossain et al. (2011) synthesized hydroxylammonium-based ionic liquids, including derivatives of this compound, and evaluated their antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents. Hossain et al. (2011)
  • Title: Efficient Production of 2-amino-4H-chromenes and 14-aryl-14H-dibenzo[a, j]xanthenes Catalyzed by N,N-diethyl-N-sulfoethanaminium Hydrogen Sulfate
  • Summary: In a study by Pourkazemi et al. (2020), an acidic ionic liquid form of this compound was used to catalyze the synthesis of organic compounds like 2-amino-4H-chromenes. This indicates the compound's role in facilitating efficient and environmentally friendly chemical reactions. Pourkazemi et al. (2020)

Safety and Hazards

N,n-Diethyl-n-methylethanaminium is considered hazardous. It causes burns of eyes, skin, and mucous membranes. It is flammable, and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

The future directions for n,n-Diethyl-n-methylethanaminium include its potential application in similar mixture systems . It has also been used to assemble a symmetric EDLC, which exhibits a capacitance of 160 F g-1 and excellent high-rate retention in a propylene carbonate solution .

Properties

IUPAC Name

triethyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEACXNRNJAXIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10052-47-8 (chloride), 994-29-6 (iodide)
Record name Triethylmethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045028
Record name N,N-diethyl-N-methylethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-57-8
Record name Triethylmethylammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylmethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-diethyl-N-methylethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYL-N-METHYLETHANAMINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2945YYM5JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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